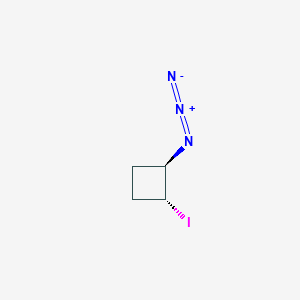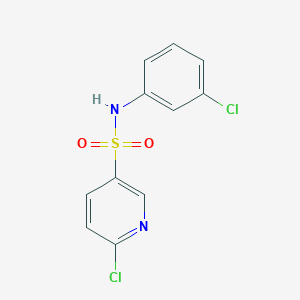
(1R,2R)-1-Azido-2-iodocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Azido-2-iodocyclobutane: is a chiral organic compound characterized by the presence of both an azido group and an iodine atom attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Azido-2-iodocyclobutane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (1R,2R)-1,2-diiodocyclobutane with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the azide ion replaces one of the iodine atoms on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, safety measures must be in place due to the potentially hazardous nature of azides and iodine compounds.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-1-Azido-2-iodocyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The iodine atom can be oxidized to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), catalysts such as palladium on carbon (Pd/C).
Oxidation Reactions: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed:
Substitution Reactions: Formation of substituted cyclobutane derivatives.
Reduction Reactions: Formation of (1R,2R)-1-amino-2-iodocyclobutane.
Oxidation Reactions: Formation of iodinated cyclobutane derivatives with higher oxidation states.
Scientific Research Applications
Chemistry: (1R,2R)-1-Azido-2-iodocyclobutane is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive compounds, such as enzyme inhibitors or receptor ligands. The azido group can be further modified to introduce various functional groups, enhancing the compound’s biological activity.
Medicine: The compound’s potential applications in medicine include the development of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, such as agrochemicals or materials with specific properties. Its unique reactivity profile allows for the creation of tailored compounds for specific industrial applications.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Azido-2-iodocyclobutane depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the azido group acts as a leaving group, allowing nucleophiles to attack the cyclobutane ring. In reduction reactions, the azido group is converted to an amine, which can interact with biological targets such as enzymes or receptors. The iodine atom can participate in oxidation-reduction reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
(1R,2R)-1,2-Diiodocyclobutane: Similar structure but lacks the azido group.
(1R,2R)-1-Azido-2-chlorocyclobutane: Similar structure but with a chlorine atom instead of iodine.
(1R,2R)-1-Azido-2-bromocyclobutane: Similar structure but with a bromine atom instead of iodine.
Uniqueness: (1R,2R)-1-Azido-2-iodocyclobutane is unique due to the presence of both an azido group and an iodine atom on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(1R,2R)-1-azido-2-iodocyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c5-3-1-2-4(3)7-8-6/h3-4H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWBMZXTHZENCC-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2503393.png)
![2-(benzylsulfanyl)-1-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2503394.png)



![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-fluorobenzoate](/img/structure/B2503399.png)

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)
![1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)
![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

